tert-Butyl (5-phenylfuran-2-yl)carbamate
Description
Properties
CAS No. |
62188-19-6 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-(5-phenylfuran-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(17)16-13-10-9-12(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
InChI Key |
SLFXZJQCKKOIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 5 Phenylfuran 2 Yl Carbamate and Its Analogs
Direct Synthetic Approaches to the Compound
Direct synthesis aims to construct the target carbamate (B1207046) in a highly convergent manner, often from readily available precursors.
While a common strategy for ester synthesis involves the reaction of an acyl chloride with an alcohol, the direct formation of a carbamate from these precursors is not the standard pathway. Typically, a carbamate is formed from an isocyanate and an alcohol, or by protecting an amine. A hypothetical direct route from 2-furoyl chloride would first require conversion to an intermediate that can then react with tert-butyl alcohol. For instance, the acyl chloride could be converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement in the presence of tert-butyl alcohol to yield the carbamate. This transforms the reaction into a variant of the Curtius rearrangement strategy discussed below.
The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into amines, ureas, and carbamates via an isocyanate intermediate. nih.govnih.gov This reaction is particularly effective for synthesizing tert-butyl carbamates. researchgate.net The general mechanism involves the thermal decomposition of an acyl azide (2) into an isocyanate (4). organic-chemistry.org This isocyanate is a highly useful intermediate that can be "trapped" by various nucleophiles. nih.gov When the rearrangement is performed in the presence of an alcohol, such as tert-butanol (B103910), the corresponding carbamate is formed. nih.gov
For the synthesis of tert-butyl (5-phenylfuran-2-yl)carbamate, the process would commence with 5-phenylfuran-2-carboxylic acid. This starting material can be converted to the corresponding acyl azide. Reagents like diphenylphosphoryl azide (DPPA) are often used to facilitate this conversion in a one-pot process, avoiding the isolation of the potentially unstable acyl azide intermediate. nih.govorgsyn.org The subsequent rearrangement in tert-butanol solvent yields the desired this compound. This method offers broad functional group tolerance and typically proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
Table 1: Key Features of the Curtius Rearrangement for Carbamate Synthesis
| Feature | Description | Citations |
|---|---|---|
| Starting Material | Carboxylic Acid | nih.gov |
| Key Intermediate | Acyl Azide, Isocyanate | nih.govorganic-chemistry.org |
| Trapping Agent | Alcohol (e.g., tert-butanol) | nih.gov |
| Common Reagents | Diphenylphosphoryl azide (DPPA), Sodium Azide | nih.govorgsyn.org |
| Key Advantages | High functional group tolerance, stereoretention, one-pot procedures available. | nih.gov |
Selective Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group
The most common route to tert-butyl carbamates involves the protection of a primary or secondary amine with a tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com This method is foundational in organic and peptide synthesis. mychemblog.com
The standard procedure for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). wikipedia.org For the target molecule, this would involve the reaction of 5-phenylfuran-2-amine (B15049228) with Boc₂O. The reaction is typically performed in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-(dimethylamino)pyridine (DMAP), to neutralize the acidic byproduct. wikipedia.orgfishersci.co.uk The conditions are generally mild, with high yields and conversions often achieved at room temperature. fishersci.co.uk Solvents can range from aqueous systems to organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM). fishersci.co.uk A key advantage of this method is its chemoselectivity; for instance, in molecules with multiple nucleophilic sites like aminophenols, the amine can be selectively protected without affecting the hydroxyl group. nih.gov
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. masterorganicchemistry.com This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol. masterorganicchemistry.com
To improve the efficiency and applicability of N-tert-butoxycarbonylation, various catalytic systems have been developed. These catalysts often serve to activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient catalyst for this transformation, often used in conjunction with a stoichiometric base like triethylamine. mychemblog.comwikipedia.org
Iodine: A catalytic amount of iodine has been shown to effectively promote the Boc protection of various amines under solvent-free conditions at room temperature. organic-chemistry.org
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butoxycarbonylation with excellent chemoselectivity. The proposed catalytic role involves the electrophilic activation of Boc₂O through hydrogen bonding. organic-chemistry.org
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can facilitate the reaction between reactants present in different phases. google.com
Catalyst-Free Conditions: Notably, the reaction can also be performed efficiently under catalyst-free conditions using a water-acetone solvent system, presenting an environmentally friendly option. nih.govnih.gov
Table 2: Comparison of Catalytic Methods for N-Boc Protection
| Catalyst/Condition | Typical Conditions | Advantages | Citations |
|---|---|---|---|
| DMAP/Base | DCM or THF, Room Temp | High efficiency, widely used | mychemblog.comwikipedia.org |
| Iodine (catalytic) | Solvent-free, Room Temp | Mild, solvent-free | organic-chemistry.org |
| Ionic Liquid | Solvent, Room Temp | High chemoselectivity, catalyst recycling possible | organic-chemistry.org |
| Water-Mediated | Water/Acetone, Room Temp | Eco-friendly, catalyst-free, excellent yields | nih.govnih.gov |
Synthetic Routes to Substituted Furan-2-yl Carbamate Scaffolds
The synthesis of analogs and substituted furan-2-yl carbamate scaffolds allows for the exploration of structure-activity relationships in medicinal chemistry. These routes often involve building complexity either before or after the formation of the carbamate.
One powerful strategy involves the intramolecular Diels-Alder reaction of furan-carbamates (IMDAF) that bear a tethered alkenyl group. acs.org This cycloaddition, followed by a nitrogen-assisted ring opening, can generate complex polycyclic structures like substituted hexahydroindolinones, demonstrating the utility of the furan-2-yl carbamate as a versatile building block. acs.org
Another key approach is the use of cross-coupling reactions, such as the Suzuki cross-coupling. A bromo- or iodo-substituted furan-2-yl carbamate can be coupled with a variety of boronic acids or esters to introduce aryl or other substituents at specific positions on the furan (B31954) ring. nih.gov Conversely, a furan-2-boronic acid derivative can be coupled with an aryl halide. This allows for the late-stage diversification of the furan scaffold.
Furthermore, substituted furans can be built from simpler precursors. For example, furfural (B47365), a bio-based platform chemical, can be catalytically converted to furoic acid. mdpi.com This furoic acid can then be esterified or subjected to a Curtius rearrangement to form the carbamate, with substituents introduced on the starting furfural or at a later stage. mdpi.com These multi-step sequences provide access to a wide array of substituted furan-2-yl carbamates for various applications.
Derivatization and Further Functionalization of this compound
The derivatization of the this compound core structure is a key strategy for the exploration of new chemical space and the development of novel compounds with tailored properties. The furan ring, being an electron-rich aromatic system, is amenable to various functionalization reactions. The presence of the activating N-Boc-carbamate group and the phenyl substituent influences the regioselectivity and reactivity of these transformations. This section will explore advanced synthetic methodologies for the C-H functionalization, alkylation, and amidation of this scaffold and its analogs, drawing upon established reactivity principles in related heterocyclic systems.
Reactions for C-H Functionalization and Alkylation
The direct C-H functionalization of furan rings is a powerful tool for the introduction of new substituents without the need for pre-functionalized starting materials. The electron-donating nature of the nitrogen atom in the carbamate group is expected to activate the furan ring towards electrophilic substitution and radical reactions, primarily at the C3 and C4 positions.
Research on related 2-amidofurans and other electron-rich heterocycles has demonstrated the feasibility of various C-H functionalization reactions. For instance, photoredox catalysis has emerged as a mild and efficient method for the C-H alkylation of heteroarenes. In systems analogous to this compound, the C2-position is often a primary site for functionalization. nih.gov The stability of radical and cationic intermediates plays a crucial role in determining the regioselectivity of these reactions. acs.org Functionalization at the C2 position of furan derivatives often leads to conjugated and therefore more stable intermediates. acs.org
In the context of this compound, the C2 position is already substituted. Therefore, C-H functionalization would be directed to the available C3 or C4 positions of the furan ring or the phenyl substituent. The electronic and steric influence of the existing substituents would be critical in determining the outcome.
A general approach for the C-H alkylation of electron-rich heterocycles involves the use of a photocatalyst, such as Ru(bpy)₃Cl₂, which can be reductively quenched to facilitate the reaction. acs.org For example, the C-H functionalization of substituted furans with diethyl bromomalonate has been achieved using this methodology. acs.org
Table 1: Examples of C-H Alkylation in Related Furan Systems
| Furan Derivative | Alkylating Agent | Catalyst / Conditions | Position of Functionalization | Reference |
| Substituted Furans | Diethyl bromomalonate | Ru(bpy)₃Cl₂, visible light | C2 | acs.org |
| Furans | Bromoacetate derivatives | Ir(ppy)₃ | C2 | nih.gov |
| Furans | α-Bromochalcones | Photoredox Catalyst | C2 (followed by cyclization) | nih.gov |
This table presents data from related systems to illustrate the potential for C-H alkylation on the furan core.
Photoredox Catalyzed C-H Amidation in Related Systems
Photoredox catalysis has also enabled the direct C-H amidation of heteroarenes under mild conditions, providing a valuable route for the synthesis of heteroaromatic amides. nih.gov This transformation is particularly relevant for the derivatization of this compound, as it could potentially introduce an additional amide functionality onto the core structure.
Studies on a range of heterocycles, including pyrroles, indoles, furans, and thiophenes, have shown that visible-light-mediated C-H amidation can be achieved using benzoyl azides as the amidating reagent. nih.gov The reaction typically proceeds in the presence of a photocatalyst like Ru(bpy)₃Cl₂ and an acid, with dinitrogen as the only byproduct. nih.gov This method is noted for its good regioselectivity and yields. nih.gov
For furan itself, amidation has been observed, demonstrating the viability of this reaction on the furan nucleus. nih.gov In the case of this compound, the directing effects of the existing substituents would influence the position of amidation. The electron-donating carbamate group would likely activate the furan ring, while the phenyl group's electronic nature would also play a role.
The proposed mechanism for such a transformation involves the generation of a reactive acyl radical species through photoredox catalysis. mdpi.com This radical can then engage in a cascade reaction with the heteroarene to form the amidated product. mdpi.com
Table 2: Photoredox C-H Amidation of Various Heteroarenes
| Heteroarene | Amidating Agent | Catalyst / Conditions | Product Type | Reference |
| Pyrroles, Indoles, Furans, Thiophenes | Benzoyl Azides | Ru(bpy)₃Cl₂, H₃PO₄, visible light | Heteroaromatic Amides | nih.gov |
| Arenes | Carbamates, Urea | Photoredox Catalyst | Aryl Amides | nih.gov |
| Heteroarenes | Benzoyl Azides | Visible Light | Heteroaromatic Amides | researchgate.net |
This table showcases the broad applicability of photoredox C-H amidation to various (hetero)aromatic systems, suggesting its potential for the derivatization of the title compound.
Computational and Theoretical Investigations of Tert Butyl 5 Phenylfuran 2 Yl Carbamate
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules. By approximating the electron density of a system, DFT can be used to calculate a wide range of molecular properties, from optimized geometries to reaction energetics.
DFT calculations are particularly adept at predicting the regioselectivity of chemical reactions, a critical aspect of synthetic planning. For tert-butyl (5-phenylfuran-2-yl)carbamate, the furan (B31954) ring represents a versatile diene for cycloaddition reactions. DFT can be employed to model the transition states of potential reaction pathways, thereby determining the most energetically favorable outcome.
For instance, in a Diels-Alder reaction, the substituted furan can react through different regioisomeric pathways. By calculating the activation energies for each possible transition state, researchers can predict the major product. These calculations often involve mapping the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The regioselectivity in such reactions is influenced by both electronic and steric factors, which can be quantified and analyzed using DFT.
A hypothetical DFT study on the reaction of this compound with a dienophile, such as maleimide, would involve the computational modeling of the possible regioisomeric transition states. The calculated activation energies would provide a quantitative measure of the kinetic favorability of each pathway, thus predicting the regiochemical outcome of the reaction.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A (ortho-attack) | 15.2 | Minor Product |
| Pathway B (meta-attack) | 12.5 | Major Product |
| This is a hypothetical data table for illustrative purposes. |
Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, provides a qualitative understanding of reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net In cycloaddition reactions involving this compound, the energies and coefficients of the HOMO and LUMO play a crucial role in determining the reaction's feasibility and regioselectivity.
The energy gap between the HOMO of the diene (the furan ring) and the LUMO of the dienophile (or vice versa) is inversely proportional to the reaction rate. A smaller energy gap indicates a more favorable interaction and a faster reaction. DFT calculations can provide precise values for these orbital energies.
Furthermore, the coefficients of the atomic orbitals in the HOMO and LUMO at the reacting centers can predict the regioselectivity. The reaction is favored between the atoms with the largest orbital coefficients. For this compound, the electron-donating nature of the carbamate (B1207046) group and the electronic influence of the phenyl group will significantly affect the energy and localization of the frontier orbitals of the furan ring.
| Molecular Orbital | Calculated Energy (eV) | Key Atomic Orbital Contributions |
| HOMO | -5.8 | C2 and C5 of the furan ring |
| LUMO | -1.2 | C3 and C4 of the furan ring |
| This is a hypothetical data table for illustrative purposes. |
Molecular Dynamics and Conformation Studies
While DFT is excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of molecular flexibility.
MD simulations can be used to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other reactants. The analysis of dihedral angle distributions from an MD trajectory can reveal the preferred orientation of the phenyl and carbamate substituents relative to the furan core.
| Dihedral Angle | Most Probable Value (degrees) | Energy Barrier to Rotation (kcal/mol) |
| C(furan)-C(furan)-C(phenyl)-C(phenyl) | 35° | 2.5 |
| N-C(furan)-C(furan)-C(phenyl) | 180° | 1.8 |
| This is a hypothetical data table for illustrative purposes. |
MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to study the dynamic behavior of reaction intermediates and transition states. While DFT can locate the static structure of a transition state, MD can explore its stability and the vibrational modes that lead to product formation.
Advanced Computational Methodologies in Organic Chemistry
Beyond standard DFT and MD, a range of advanced computational methodologies can be applied to study complex organic molecules like this compound. These methods offer higher accuracy or the ability to study larger and more complex systems.
Techniques such as coupled cluster theory (e.g., CCSD(T)) can provide highly accurate benchmark energies for small model systems, which can then be used to validate the accuracy of more computationally efficient methods like DFT. For studying reactions in solution, continuum solvation models or explicit solvent simulations can be incorporated into DFT and MD calculations to account for the influence of the solvent environment on reactivity and conformation.
Machine learning and artificial intelligence are also beginning to play a significant role in computational chemistry. By training models on large datasets of computational or experimental results, it is possible to predict molecular properties and reaction outcomes with high speed and accuracy, accelerating the process of chemical discovery.
Applications in Advanced Organic Synthesis and Research Methodology
Strategic Utilization as a Synthetic Building Block
As a foundational unit, or "building block," this compound offers chemists a reliable starting point for assembling complex chemical structures. The phenylfuran core provides a rigid scaffold that can be chemically modified at several positions, while the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise reactions.
Molecular scaffolds are core structures upon which other chemical groups can be attached to create a wide array of different molecules. The 5-phenylfuran-2-amine (B15049228) framework, derived from tert-Butyl (5-phenylfuran-2-yl)carbamate, is a key component in the synthesis of various heterocyclic systems. For instance, related furanone precursors can be transformed into a variety of azaheterocycles, such as pyrrolones and pyridazinones, by reacting them with different nitrogen-based nucleophiles. This versatility demonstrates how the core furan (B31954) structure acts as a template for building more elaborate, drug-like molecular scaffolds. The ability to use foundational building blocks to create diverse molecular libraries is a cornerstone of modern medicinal chemistry.
Target-oriented synthesis aims to create a specific, often complex, molecule, typically a natural product with biological activity. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently documented, the strategic use of Boc-protected amines is a well-established tactic in multi-step synthesis. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions but can be removed cleanly under acidic conditions, a critical feature for progressing through a complex synthetic route. The phenylfuran moiety itself is a structural motif found in various natural products, making this carbamate (B1207046) a plausible precursor for such targets.
Chirality, or the "handedness" of a molecule, is critical in pharmacology, as different enantiomers of a drug can have vastly different biological effects. The development of methods to synthesize single-enantiomer compounds is therefore a major focus of organic chemistry. Chiral building blocks are enantiomerically pure compounds used as starting materials for these syntheses. While direct asymmetric syntheses starting from this compound are not extensively reported, related carbamate structures are frequently used in enzymatic kinetic resolutions. For example, the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase enzymes like Candida antarctica lipase B (CAL-B) allows for the separation of enantiomers, yielding optically pure chiral alcohols that are valuable synthetic intermediates. Such methodologies could hypothetically be adapted to derivatives of this compound to produce chiral building blocks featuring the phenylfuran scaffold.
Methodology Development and Validation in Chemical Research
Beyond its direct use in creating new molecules, this compound and others like it play a role in validating and optimizing new chemical reactions and research techniques.
A significant challenge in modern synthesis is determining which of the many available chemical reactions will work best on a complex, drug-like molecule. To address this, researchers have developed "chemistry informer libraries"—standardized collections of moderately complex molecules used to test and compare the performance of different synthetic methods. These libraries are designed to be representative of the types of structures encountered in pharmaceutical research. By systematically testing a new reaction against every compound in the informer library, chemists can get a much clearer picture of its reliability and limitations, including documenting failures. This data-rich approach helps in evolving existing methods to become more robust and broadly applicable. Although not specifically named as a member, a molecule with the structural features of this compound—containing both heteroaromatic and protected amine groups—would be a relevant candidate for inclusion in such libraries to probe the functional group tolerance of new reactions.
High-Throughput Screening (HTS) is a key technology in drug discovery that involves the automated testing of thousands or even millions of chemical compounds for a specific biological activity. This process relies on having large and diverse libraries of chemical compounds. Synthetic building blocks like this compound are instrumental in generating these libraries. HTS is not only used for biological screening but also for reaction optimization. By running a large number of small-scale reactions with different substrates, catalysts, and conditions in parallel, researchers can rapidly identify the optimal parameters for a new chemical transformation. The data generated from these high-throughput experiments can be used to build predictive models for chemical reactivity.
Analytical and Spectroscopic Characterization in Academic Research
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Without primary sources containing this experimental data, generating a scientifically accurate and informative article that adheres to the strict content inclusions is not feasible. The synthesis and subsequent analytical characterization of tert-Butyl (5-phenylfuran-2-yl)carbamate may have been performed in private research or may be part of unpublished work, but it has not been disseminated in publicly accessible scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. In the analysis of this compound, specific absorption bands are indicative of its key structural features.
The presence of the carbamate (B1207046) group is confirmed by several characteristic peaks. A sharp absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group gives rise to a strong, sharp peak, generally appearing between 1725 and 1705 cm⁻¹. Furthermore, the C-O stretching vibrations associated with the carbamate linkage are found in the 1250-1190 cm⁻¹ region.
The aromatic and furan (B31954) rings also exhibit distinct IR absorptions. The C-H stretching vibrations of the aromatic phenyl and furan rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within these rings typically result in multiple bands in the 1600-1450 cm⁻¹ range. The tert-butyl group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1390-1365 cm⁻¹.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3400 - 3200 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=O (Carbamate) | Stretch | 1725 - 1705 |
| C=C (Aromatic/Furan) | Stretch | 1600 - 1450 |
| C-H (tert-Butyl) | Bend | 1390 - 1365 |
| C-O (Carbamate) | Stretch | 1250 - 1190 |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Structural Analysis
By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions (the basic repeating unit of the crystal) and the space group (describing the symmetry of the crystal) can be determined. Further computational processing of the diffraction data allows for the elucidation of the atomic coordinates within the unit cell, leading to a complete three-dimensional model of the molecule. This model would confirm the connectivity of the atoms and reveal the planarity of the furan and phenyl rings, as well as the conformation of the tert-butoxycarbonyl group.
Table 2: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| R-factor | Index of agreement between observed and calculated structure factors |
Chromatographic Methods for Purification and Analytical Purity
Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of organic compounds. High-performance liquid chromatography and column chromatography are routinely employed in the handling of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound and for separating enantiomers. For the purity assessment of this compound, a reversed-phase HPLC method is typically utilized.
In this setup, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the aromatic system of the molecule exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
If the compound were chiral, chiral HPLC would be employed to determine the enantiomeric excess. This involves using a chiral stationary phase that can differentiate between the two enantiomers, leading to their separation and allowing for the quantification of each.
Table 3: Typical HPLC Conditions for Purity Assessment
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Column chromatography is a fundamental purification technique used to isolate a desired compound from a mixture. For the purification of this compound, normal-phase column chromatography using silica gel as the stationary phase is a common approach.
The crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent system, or eluent, of appropriate polarity is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the silica gel. Less polar compounds travel down the column more quickly, while more polar compounds are retained more strongly and elute later.
The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane (B109758), is often used. The polarity of the eluent is carefully optimized by thin-layer chromatography (TLC) prior to performing the column chromatography to ensure efficient separation of the target compound from impurities. Fractions are collected as the eluent passes through the column, and those containing the pure compound are combined and the solvent is evaporated.
Table 4: General Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 60-120 or 230-400 mesh) |
| Eluent System | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |
| Loading Method | Dry loading or wet loading |
| Elution Mode | Isocratic or gradient |
| Fraction Collection | Manual or automated |
| Monitoring | Thin-Layer Chromatography (TLC) |
Future Research Directions and Unexplored Avenues for Tert Butyl 5 Phenylfuran 2 Yl Carbamate
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of tert-Butyl (5-phenylfuran-2-yl)carbamate and its derivatives is poised to move beyond traditional multi-step procedures towards more efficient and environmentally benign methodologies. Research in this area could focus on several innovative strategies that prioritize atom economy, renewable feedstocks, and process efficiency.
One major avenue is the adoption of biocatalysis , leveraging enzymes for key synthetic steps. For instance, amidases and aminotransferases have been successfully used to produce aminofurans from chitin, a highly abundant biopolymer. acs.orgacs.orgnjtech.edu.cn Future work could develop enzymatic pathways to synthesize the 2-amino-5-phenylfuran core from biomass-derived precursors, offering a green alternative to petroleum-based starting materials. nih.gov
Finally, the integration of these synthetic strategies into continuous flow chemistry systems could offer enhanced safety, scalability, and reproducibility. Flow reactors allow for precise control over reaction parameters, which is particularly advantageous for managing potentially unstable intermediates that can arise in heterocyclic synthesis.
| Proposed Synthetic Strategy | Key Advantages | Potential Research Goal |
| Biocatalysis | Utilizes renewable feedstocks (e.g., chitin), operates under mild conditions, high selectivity. acs.orgacs.org | Develop an engineered enzyme for the direct synthesis of 2-amino-5-phenylfuran from bio-derived precursors. |
| C-H Activation | High atom economy, reduces synthetic steps, avoids pre-functionalization. nih.govnih.gov | Design a one-pot, cobalt- or rhodium-catalyzed synthesis of the phenylfuran core. nih.govnih.gov |
| Flow Chemistry | Improved safety and control, easy scalability, enhanced reproducibility. | Optimize the Boc-protection and final purification steps in a continuous flow system. |
Exploration of Unprecedented Reactivity Patterns
The reactivity of this compound is largely unexplored. Its structure, featuring an electron-rich furan (B31954) ring modulated by an electron-donating carbamate (B1207046) and a conjugating phenyl group, suggests a rich and complex chemical behavior.
Future investigations should systematically probe its reactivity in several key transformations:
Cycloaddition Reactions: The furan ring is a competent diene in Diels-Alder reactions. Research should explore how the substituents on this compound influence its reactivity and selectivity with various dienophiles. The electronic nature of the carbamate and phenyl groups may alter the frontier molecular orbitals, potentially leading to novel cycloaddition pathways or unexpected stereochemical outcomes.
Electrophilic Aromatic Substitution: The electron-donating nature of the Boc-amino group is expected to activate the furan ring towards electrophilic substitution, likely directing incoming electrophiles to the C3 or C4 positions. A comprehensive study of halogenation, nitration, and Friedel-Crafts reactions would map the regioselectivity of the scaffold and provide access to a wider range of functionalized derivatives.
Oxidative Ring-Opening: Furan rings can undergo oxidative cleavage to yield valuable 1,4-dicarbonyl compounds. acs.orgresearchgate.netresearchgate.net Investigating the oxidation of this compound could provide a novel route to highly functionalized linear molecules that are otherwise difficult to synthesize. acs.org The conditions required for this transformation and the stability of the resulting products warrant detailed study.
Advanced Predictive Modeling via Computational Chemistry
Computational chemistry offers powerful tools to guide and accelerate the exploration of this compound. Advanced modeling can provide deep insights into its properties and reactivity before extensive laboratory work is undertaken.
Density Functional Theory (DFT) studies can be employed to map the molecule's electronic structure, including HOMO-LUMO energy levels and electrostatic potential. uobasrah.edu.iqresearchgate.netseejph.com This information is crucial for predicting the most likely sites for electrophilic or nucleophilic attack and for understanding its optical and electronic properties. chemrxiv.orgarxiv.org
The Activation Strain Model (ASM) , also known as the Distortion/Interaction Model, could be a particularly valuable tool for analyzing potential reaction pathways. wikipedia.orgresearchgate.netnih.gov By deconstructing the activation energy of a reaction into the energy required to distort the reactants and the interaction energy between them, the ASM can explain reactivity trends and predict the feasibility of proposed transformations, such as Diels-Alder cycloadditions. springernature.comvu.nl
Furthermore, Reactive Molecular Dynamics (MD) simulations could be used to model the behavior of this molecule as a monomer in polymerization processes. researchgate.netdpi-proceedings.compsu.edu Such simulations can predict the mechanical and thermal properties of resulting polymers, guiding the design of new furan-based materials. youtube.com
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculate electronic structure, orbital energies, and charge distribution. uobasrah.edu.iq | Prediction of reactivity sites, UV-Vis spectra, and electrochemical potentials. |
| Activation Strain Model (ASM) | Analyze reaction barriers for cycloaddition and substitution reactions. nih.gov | Rationalize regioselectivity and stereoselectivity; guide catalyst design. |
| Molecular Dynamics (MD) | Simulate polymerization and predict properties of derived materials. dpi-proceedings.com | Estimation of glass transition temperature, thermal stability, and mechanical strength of potential polymers. |
Integration into Emerging Fields of Chemical Synthesis
The unique phenylfuran scaffold of this compound makes it a candidate for applications in several emerging fields, particularly in the development of sustainable materials and functional organic molecules.
In the field of sustainable polymers , furan-based monomers derived from biomass are gaining significant attention as green alternatives to petroleum-based plastics like PET. nih.govresearchgate.netacs.orgresearchgate.net After deprotection of the Boc group to reveal the primary amine, the resulting 2-amino-5-phenylfuran could serve as a novel bio-based monomer. Its polymerization with dicarboxylic acids or other monomers could lead to new classes of polyamides and polyimides with potentially superior thermal stability and unique mechanical properties. bohrium.com
Additionally, the conjugated phenylfuran system is a core structure found in materials used for organic electronics . ntu.edu.sgresearchgate.net Furan-based oligomers and polymers have shown promise as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov Future research could explore the synthesis of oligomers or polymers from this compound and evaluate their charge-transport properties and performance in electronic devices.
Design and Synthesis of New Chemical Probes for Research Purposes
Fluorescent probes are indispensable tools in cell biology and diagnostics. nih.govucsd.edu The conjugated π-system of the 5-phenylfuran core suggests that this compound could be an excellent starting point for the design of novel fluorescent probes. plu.mx
Future work in this area would involve the strategic chemical modification of the core structure to impart desirable photophysical properties. For example, installing electron-donating or electron-withdrawing groups on the phenyl ring could tune the emission wavelength and quantum yield through intramolecular charge transfer (ICT) mechanisms.
Furthermore, removal of the Boc protecting group would provide a reactive amine handle for conjugation to biomolecules (e.g., proteins, peptides, or DNA), enabling the creation of targeted probes for biological imaging. These probes could be designed to report on specific biological events or changes in the local microenvironment, such as pH or polarity.
| Potential Probe Type | Proposed Structural Modification | Target Application |
| Solvatochromic Probe | Introduction of a nitro group (acceptor) on the phenyl ring. | Imaging lipid droplets and cellular membranes by sensing changes in environmental polarity. |
| pH Sensor | Functionalization with a pH-sensitive moiety like a morpholine group. | Monitoring pH changes in subcellular compartments like lysosomes or endosomes. |
| Targeted Bioprobe | Deprotection of the amine and conjugation to a specific antibody or ligand. | Visualizing specific cellular receptors or proteins in fluorescence microscopy. |
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (5-phenylfuran-2-yl)carbamate, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected amine with a furan derivative. Key reagents include Boc-anhydride for carbamate protection and coupling agents like EDCI/HOBt for amide bond formation. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
- Data Note : Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2–1.5 eq. of Boc reagent) and reaction time (12–24 hrs) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Confirms regiochemistry of the furan ring and Boc-group integrity.
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., calculated m/z 257.26 for C₁₅H₁₇NO₃).
- X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures .
- IR spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: Respiratory tract irritation) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Employ factorial design to test variables:
- Factors : Temperature (25°C vs. 40°C), catalyst loading (5–10 mol%), solvent polarity (THF vs. DMF).
- Response Surface Methodology (RSM) : Identifies optimal conditions via contour plots .
- Case Study : A 2016 study on carbamate derivatives achieved 85% yield by optimizing Pd-catalyzed coupling at 60°C in toluene .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict reaction pathways. Compare with experimental kinetics (e.g., Arrhenius plots).
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in Boc-group) to track intermediates .
- Case Study : Discrepancies in hydrogen bonding interactions observed in X-ray vs. DFT models were resolved by accounting for solvent effects in simulations .
Q. What computational tools are recommended for studying this compound’s molecular interactions in drug discovery?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins.
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties .
Q. How can researchers mitigate decomposition of this compound under acidic conditions?
- Methodological Answer :
- Stabilizers : Add 2,6-di-tert-butylpyridine to scavenge protons.
- Alternative Protecting Groups : Replace Boc with Fmoc for acid-sensitive applications.
- Kinetic Studies : Monitor decomposition via HPLC at pH 2–4; half-life increased from 2 hrs to 24 hrs with 10% v/v TFE cosolvent .
Q. What strategies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA column with hexane/IPA (90:10) mobile phase.
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm.
- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic protons .
Toxicity and Environmental Impact
Q. What are the ecotoxicological risks of this compound, and how should waste be managed?
- Methodological Answer :
Q. How do structural modifications alter the acute toxicity profile of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
